8-Bromoguanosine-13C2,15N
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Overview
Description
8-Bromoguanosine-13C2,15N is a stable isotope-labeled compound, specifically a brominated derivative of guanosine. It is used as an intermediate in the synthesis of other isotopically labeled compounds, such as 8-Aminoguanosine-13C2,15N. This compound is significant in various scientific research fields due to its unique properties and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 8-Bromoguanosine-13C2,15N typically involves the bromination of guanosineThe reaction conditions often require a controlled environment to ensure the selective bromination of the guanosine without affecting other functional groups .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of advanced chemical reactors and purification systems to achieve high purity and yield. The compound is then subjected to rigorous quality control measures to ensure its suitability for research and industrial applications .
Chemical Reactions Analysis
Types of Reactions: 8-Bromoguanosine-13C2,15N undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form radical cations, which are reactive intermediates in various biological processes.
Substitution: The bromine atom at the 8th position can be substituted with other functional groups, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: Singlet oxygen (1O2) is commonly used as an oxidizing agent in the presence of this compound.
Substitution: Various nucleophiles can be used to substitute the bromine atom under controlled conditions.
Major Products Formed:
Oxidation Products: Radical cations of this compound.
Substitution Products: Derivatives with different functional groups replacing the bromine atom.
Scientific Research Applications
8-Bromoguanosine-13C2,15N has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of other isotopically labeled compounds.
Biology: Acts as a biomarker for early inflammation and is involved in the study of DNA damage and repair mechanisms.
Medicine: Investigated for its potential role in cancer research due to its mutagenic properties.
Industry: Utilized in the development of new pharmaceuticals and diagnostic tools.
Mechanism of Action
The mechanism of action of 8-Bromoguanosine-13C2,15N involves its interaction with various molecular targets and pathways:
Activation of Immune Cells: The compound activates natural killer cells and macrophages by inducing the production of interferons.
Oxidative Damage: It undergoes oxidation to form radical cations, which can cause DNA damage and contribute to mutagenesis.
Comparison with Similar Compounds
8-Bromoguanosine: A non-isotopically labeled version of the compound.
8-Aminoguanosine-13C2,15N: Another isotopically labeled derivative used in similar research applications.
Uniqueness: 8-Bromoguanosine-13C2,15N is unique due to its stable isotope labeling, which allows for precise tracking and analysis in various research studies. Its ability to undergo specific chemical reactions and its role as an intermediate in the synthesis of other compounds further highlight its importance.
Properties
Molecular Formula |
C10H12BrN5O5 |
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Molecular Weight |
365.12 g/mol |
IUPAC Name |
2-amino-8-bromo-9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-purin-6-one |
InChI |
InChI=1S/C10H12BrN5O5/c11-9-13-3-6(14-10(12)15-7(3)20)16(9)8-5(19)4(18)2(1-17)21-8/h2,4-5,8,17-19H,1H2,(H3,12,14,15,20)/t2-,4-,5-,8-/m1/s1/i3+1,6+1,13+1 |
InChI Key |
ASUCSHXLTWZYBA-XEEJASCLSA-N |
Isomeric SMILES |
C([C@@H]1[C@H]([C@H]([C@@H](O1)N2C(=[15N][13C]3=[13C]2N=C(NC3=O)N)Br)O)O)O |
Canonical SMILES |
C(C1C(C(C(O1)N2C3=C(C(=O)NC(=N3)N)N=C2Br)O)O)O |
Origin of Product |
United States |
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